molecular formula C8H7ClF2O3S B3033186 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride CAS No. 929341-57-1

5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride

Cat. No.: B3033186
CAS No.: 929341-57-1
M. Wt: 256.65
InChI Key: QMVXRACKLPKVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClF2O3S. This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride typically involves the reaction of 5-(difluoromethoxy)-2-methylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and solvents like dichloromethane for maintaining reaction conditions. Major products formed from these reactions include sulfonamides, sulfonate esters, and carboxylic acids.

Scientific Research Applications

5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride is used in scientific research for various applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins, to study their function and interactions.

    Medicine: It is involved in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various molecules, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Similar compounds to 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride include:

    3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the methyl group.

    5-(Trifluoromethoxy)-2-methylbenzenesulfonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Methylbenzenesulfonyl chloride: Lacks the difluoromethoxy group.

The uniqueness of this compound lies in its combination of functional groups, which provides specific reactivity and properties useful in various chemical syntheses and applications.

Properties

IUPAC Name

5-(difluoromethoxy)-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-5-2-3-6(14-8(10)11)4-7(5)15(9,12)13/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVXRACKLPKVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217541
Record name 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929341-57-1
Record name 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929341-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 3
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.